molecular formula C14H14O2 B3242267 2-(Benzyloxy)-3-methylphenol CAS No. 150710-99-9

2-(Benzyloxy)-3-methylphenol

Cat. No. B3242267
CAS RN: 150710-99-9
M. Wt: 214.26 g/mol
InChI Key: VFBCZWWOPQRBRF-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-3-methylphenol” is a chemical compound. It has a linear formula of C6H5CH2OC6H4OH . It is used in the synthesis of 2-(benzyloxy)hydroquinone . It is also used to prepare sequential polypeptides and acts as a reagent for the synthesis of multidentate chelating ligands .


Synthesis Analysis

The synthesis of compounds similar to “2-(Benzyloxy)-3-methylphenol” involves various chemical reactions. For instance, the catalytic protodeboronation of alkyl boronic esters utilizes a radical approach . Another method involves bromination, benzyl protection, and halogen exchange reaction .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-3-methylphenol” is characterized by its linear formula C6H5CH2OC6H4OH . The compound crystallizes in the monoclinic space group P21/c with unit-cell parameters .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Electrophilic nitration and Friedel-Crafts acylation reactions introduce deactivating, meta-directing substituents on an aromatic ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 2,3-Dihydrobenzo[1,4]dioxine and 3,4-Dihydro-2H-Benzo[1,4]oxazine Derivatives : This study describes the synthesis of derivatives starting from 2-prop-2-ynyloxyphenols, involving oxidative aminocarbonylation and intramolecular conjugate addition, demonstrating significant stereoselectivity (Gabriele et al., 2006).

  • Catalysis with “Constrained Geometry” : The paper discusses the synthesis of "constrained geometry" catalyst systems using phenolate ligands for α-olefin polymerization catalysis, indicating potential applications in material synthesis (Chen et al., 1997).

  • Antioxidant Activity Research : A study of the antioxidant activity of o-bisphenols, including the role of intramolecular hydrogen bonding, highlights the importance of structural features in determining antioxidant efficacy (Amorati et al., 2003).

Safety and Hazards

The safety data sheet for a similar compound, “2-BENZYLOXYETHYL CHLOROFORMATE”, indicates that it causes severe skin burns and eye damage . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

3-methyl-2-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-6-5-9-13(15)14(11)16-10-12-7-3-2-4-8-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBCZWWOPQRBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Benzyloxy-3-methylbenzaldehyde prepared by the above 2-(1) 20.0 g (88.4 mmol) was dissolved in methanol 100 ml and thereto was added sulfuric acid 20.0 g (203 mmol) and then added 30% hydrogen peroxide 30.1 g (265 mmol). The mixture was refluxed for 2 hours. After disappearance of the raw material, the solution was concentrated in vacuo, neutralized with a saturated sodium bicarbonate solution and extracted with methylene chloride. The solvent was removed in vacuo and the residue was purified by silica gel chromatography (n-hexane-ethyl acetate) to give 2-benzyloxy-3-methylphenol 13.3 g (yield: 70%).
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Synthesis routes and methods II

Procedure details

2-Benzyloxy-3-methylbenzaldehyde prepared by the above 2-(1) 20.0 g (88.4 mmol) was dissolved in methylene chloride 100 ml and thereto was added m-chloroperbenzoic acid 16.8 g (97.2 mmol). The mixture was reacted at 20° C. under stirring for 10 hours. After disappearance of the raw material, the solution was neutralized with a saturated sodium bicarbonate solution and extracted with methylene chloride. To the extract (2-benzyloxy-3-formyloxytoluene) was added a 10% sodium hydroxide solution 38.9 g (97.2 mmol) in the ice bath and the mixture was stirred for 3 hours. The reaction mixture was neutralized with a 5% hydrochloric acid solution and extracted with methylene chloride. The solvent was removed in vacuo and the residue was purified in the same manner as in the above mentioned 3-(1) to give 2-benzyloxy-3-methylphenol 16.7 g (yield: 88%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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